(2-(1-Aminopentyl)phenyl)methanol
Description
Contextualizing (2-(1-Aminopentyl)phenyl)methanol within Contemporary Organic Synthesis and Medicinal Chemistry Research Scaffolds
The phenylmethanol moiety, a benzyl (B1604629) alcohol derivative, and the amino alcohol group are fundamental building blocks in the design of new chemical entities. mdpi.comnih.gov Their presence in a molecule can confer specific biological activities and desirable physicochemical properties. Amino alcohols, containing both an amine and an alcohol functional group, are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and ligands for catalysis. rsc.orgnih.gov
The compound this compound, with its characteristic aminomethyl and hydroxymethyl groups attached to a benzene (B151609) ring, is a prime example of these important structural motifs. ontosight.ainih.gov Its architecture makes it a valuable scaffold in medicinal chemistry, a framework upon which more complex and targeted molecules can be built. mdpi.comnih.govresearchgate.netscilit.com The strategic placement of the aminopentyl and methanol (B129727) groups on the phenyl ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The inherent chirality of the aminopentyl group also introduces a three-dimensional aspect that is often crucial for biological recognition and activity. acs.orgalfa-chemistry.com
The exploration of such scaffolds is driven by the need for new therapeutic agents with improved efficacy and specificity. scilit.com The unique arrangement of functional groups in this compound provides a template for designing compounds that can interact with biological targets in novel ways.
| Property | Value |
| IUPAC Name | [2-(1-Aminopentyl)phenyl]methanol |
| Molecular Formula | C12H19NO |
| CAS Number | 101968-98-9 |
Historical Overview and Evolution of Synthetic Strategies for Related Substituted Phenylmethanol and Amine Derivatives
The synthesis of substituted phenylmethanols and amino alcohols has a rich history, with methodologies evolving to become more efficient, selective, and environmentally benign. nih.govresearchgate.netchalmers.se
Early and Traditional Methods: Historically, the synthesis of such compounds often involved multi-step processes. For instance, the reduction of benzophenone (B1666685) or Grignard reactions with benzaldehyde (B42025) were common routes to diphenylmethanol (B121723) derivatives. nih.gov Similarly, the synthesis of amino alcohols often relied on the derivatization of naturally occurring amino acids, which limited the accessible range of target molecules. diva-portal.org Another classic approach involves the ring-opening of epoxides with amines. organic-chemistry.org
Modern Synthetic Approaches: Contemporary organic synthesis has seen the development of more sophisticated and atom-economical methods.
Catalytic Hydrogenation: The catalytic hydrogenation of N-aryl cyclic amides provides an atom-economical route to N-aryl amino alcohols. rsc.org
Reductive Amination: The reduction of 2-nitrobenzaldehyde (B1664092) or 2-nitrobenzyl alcohol, followed by amination, is a typical route for producing related compounds like (2-(aminomethyl)phenyl)methanol. ontosight.ai
Friedel-Crafts Alkylation: Innovative methods involving AlCl₃-mediated Friedel-Crafts alkylation of substituted benzenes with chloroform, followed by hydrolysis or alcoholysis, have been developed for the synthesis of diphenylmethanol derivatives. nih.gov
Metal-Catalyzed Couplings: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for creating C-C bonds in the synthesis of complex organic molecules, including those with phenylmethanol scaffolds. acs.org Nickel-catalyzed enantioconvergent cross-electrophile coupling has also emerged as a powerful strategy for the asymmetric synthesis of benzylic alcohols. acs.org
Direct Conversion from Biomass-Derived Feedstocks: Recent research has explored the direct conversion of ethylene (B1197577) glycol, a biomass-derived chemical, to methanol using a Pd/Fe₂O₃ catalyst, showcasing a move towards more sustainable synthetic routes. nih.gov
The evolution of these synthetic strategies reflects a broader trend in organic chemistry towards greater efficiency, selectivity, and sustainability.
| Synthetic Strategy | Description | Key Features |
| Ring-opening of Epoxides | Reaction of an epoxide with an amine to form a β-amino alcohol. organic-chemistry.org | Often requires a catalyst, can be regioselective. |
| Catalytic Hydrogenation | Reduction of a carbonyl or nitro group to an alcohol or amine, respectively. | Atom-economical, often uses metal catalysts. |
| Reductive Amination | Conversion of a carbonyl group to an amine via an imine intermediate. | A common and versatile method for amine synthesis. |
| Cross-Coupling Reactions | Formation of a carbon-carbon or carbon-heteroatom bond using a metal catalyst. | Allows for the construction of complex molecular frameworks. |
Current Research Gaps and Future Directions in the Study of Complex Amino Alcohol Compounds
Despite significant progress, several challenges and research gaps remain in the field of complex amino alcohol synthesis and application.
Current Research Gaps:
Stereoselective Synthesis: While many methods exist for the synthesis of amino alcohols, achieving high levels of stereoselectivity, particularly for molecules with multiple chiral centers, remains a significant challenge. diva-portal.org Developing new chiral catalysts and asymmetric methodologies is a key area of ongoing research. nih.gov
Functional Group Tolerance: Many existing synthetic methods have limitations regarding the types of functional groups that can be present in the starting materials. Developing more robust and tolerant reactions is crucial for the synthesis of highly functionalized and complex molecules. researchgate.net
Sustainable and Green Synthesis: There is a continuous need for more environmentally friendly synthetic routes that utilize less hazardous reagents, reduce waste, and operate under milder conditions. researchgate.netchalmers.se The use of water as a solvent and the development of recyclable catalysts are important goals. organic-chemistry.org
Understanding Structure-Activity Relationships: For many complex amino alcohols, a detailed understanding of how their three-dimensional structure relates to their biological activity is lacking. This knowledge is essential for the rational design of new and improved therapeutic agents.
Future Directions:
Development of Novel Catalytic Systems: The design of new and more efficient catalysts, including those based on earth-abundant metals and organocatalysts, will be a major focus. nih.gov The use of metallogels and other nanostructured materials as catalytic platforms is also a promising area. acs.org
Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms can accelerate the discovery and optimization of new amino alcohol-based compounds by allowing for rapid screening of reaction conditions and the synthesis of large compound libraries.
Biocatalysis: The use of enzymes as catalysts for the synthesis of chiral amino alcohols offers the potential for high selectivity and sustainability.
Computational Modeling: In silico methods, such as density functional theory (DFT) calculations, can provide valuable insights into reaction mechanisms and help in the design of new catalysts and synthetic strategies. rsc.org
The continued exploration of compounds like this compound and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of new molecules with significant applications in medicine and beyond.
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
[2-(1-aminopentyl)phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-2-3-8-12(13)11-7-5-4-6-10(11)9-14/h4-7,12,14H,2-3,8-9,13H2,1H3 |
InChI Key |
VQJPGUZSMYKMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 1 Aminopentyl Phenyl Methanol
Advanced Retrosynthetic Analysis of the (2-(1-Aminopentyl)phenyl)methanol Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgresearchgate.net This process helps in identifying potential synthetic routes and key bond disconnections. For this compound, the analysis reveals several strategic disconnections.
A primary disconnection can be made at the C-N bond of the aminopentyl group. This leads to two key synthons: an electrophilic pentyl precursor and a nucleophilic (2-aminophenyl)methanol derivative, or vice versa. masterorganicchemistry.com Another critical disconnection is at the C-C bond between the phenyl ring and the pentyl group. This suggests a strategy involving the coupling of a suitably functionalized phenylmethanol derivative with a pentyl-containing reagent. Lastly, the bond between the hydroxymethyl group and the aromatic ring can be disconnected, pointing towards a precursor like a substituted toluene (B28343) that can be functionalized.
Considering the ortho-substitution pattern and the chiral center, the retrosynthetic analysis must also account for regioselectivity and stereocontrol throughout the proposed synthetic sequence. The goal is to devise a convergent and efficient synthesis that allows for the precise installation of the amino and hydroxyl functionalities and the establishment of the desired stereochemistry at the chiral center. amazonaws.com
Multi-step Synthetic Pathways Towards this compound
The construction of the this compound molecule can be achieved through various multi-step synthetic pathways, each with its own set of advantages and challenges. libretexts.org
Strategies Involving Ortho-Functionalization of Aromatic Rings
Achieving the desired ortho-substitution on the phenyl ring is a critical aspect of the synthesis. youtube.com Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.gov In this approach, a directing group on the aromatic ring, such as a protected alcohol or amine, directs the metalation (typically with an organolithium reagent) to the adjacent ortho position. The resulting ortho-lithiated species can then react with a suitable electrophile to introduce the aminopentyl side chain or a precursor. For instance, a protected (2-aminophenyl)methanol could be ortho-lithiated and then reacted with a pentyl-containing electrophile.
Another approach is through transition metal-catalyzed C-H activation. nih.gov This method allows for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional methods. A catalyst, often based on palladium, rhodium, or ruthenium, can selectively activate the ortho C-H bond for subsequent coupling reactions.
Approaches Utilizing Reductive Amination and Carbonyl Reduction Sequences
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, a plausible route would start from a 2-acylbenzaldehyde or a related precursor. The synthesis would involve two key steps:
Reductive Amination: The ketone carbonyl group of a precursor like 2-pentanoylbenzaldehyde would react with an amine source (e.g., ammonia (B1221849) or a protected amine) to form an imine intermediate. This imine is then reduced in situ to the desired primary amine using a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.comlibretexts.org
Carbonyl Reduction: The aldehyde functionality would need to be selectively reduced to the primary alcohol. This can be achieved using a mild reducing agent that does not affect the newly formed amine.
The order of these steps can be crucial to avoid side reactions and ensure high yields.
Cross-Coupling Reactions in the Construction of the Phenylmethanol Core
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. rsc.org Reactions like the Suzuki-Miyaura, Stille, and Hiyama couplings can be employed to construct the phenylmethanol core. nih.govmdpi.com A potential strategy involves the coupling of an ortho-halobenzyl alcohol derivative with a pentyl-containing organometallic reagent. For example, a protected 2-bromobenzyl alcohol could be coupled with a pentylboronic acid derivative under Suzuki-Miyaura conditions, catalyzed by a palladium complex. nih.govresearchgate.net This approach offers a high degree of functional group tolerance and allows for the late-stage introduction of the pentyl group.
Enantioselective Synthesis of Chiral this compound Stereoisomers
The presence of a stereocenter in the aminopentyl side chain means that this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer, which is often crucial for biological applications, requires the use of enantioselective methods. chiralpedia.comorganic-chemistry.org
Asymmetric Catalysis in Stereocenter Construction (e.g., Chiral Ligand-Mediated Reductions)
Asymmetric catalysis is a powerful technique that utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. mt.comnd.edu In the synthesis of this compound, the key stereocenter can be established through the asymmetric reduction of a prochiral precursor, such as an imine or a ketone.
This can be achieved using a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand. numberanalytics.comnumberanalytics.com The chiral ligand creates a chiral environment around the metal center, which directs the reduction to occur preferentially on one face of the substrate, leading to the formation of one enantiomer in excess. For instance, the asymmetric hydrogenation of a precursor imine, formed from 2-formyl-1-pentanone and an amine, using a chiral rhodium-phosphine catalyst could yield the desired chiral amine. numberanalytics.com
Alternatively, biocatalysis, employing enzymes like ketoreductases (KREDs) or imine reductases (IREDs), offers a highly selective and sustainable approach to asymmetric reduction. nih.govresearchgate.net These enzymes can catalyze the reduction of ketones and imines with high enantioselectivity under mild reaction conditions.
Below is a table summarizing potential catalytic systems for the enantioselective reduction:
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| Rhodium-Chiral Phosphine | Prochiral Imine | Chiral Amine | High |
| Ruthenium-Chiral Diamine | Prochiral Ketone | Chiral Alcohol | High |
| Iridium-Chiral Ligand | Prochiral Imine | Chiral Amine | High |
| Imine Reductase (IRED) | Prochiral Imine | Chiral Amine | Often >99% |
| Ketoreductase (KRED) | Prochiral Ketone | Chiral Alcohol | Often >99% |
Diastereoselective Synthetic Routes Employing Chiral Auxiliaries
The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry during the formation of new stereocenters. In the context of synthesizing this compound, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereoselective addition of a nucleophile to a prochiral center.
One plausible approach involves the use of an Evans' oxazolidinone auxiliary. The synthesis would commence with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 2-formylbenzoic acid. The resulting N-acyloxazolidinone can then undergo a diastereoselective Grignard reaction with butylmagnesium bromide. The chiral auxiliary shields one face of the enolate, directing the incoming nucleophile to the opposite face, thus establishing the desired stereochemistry at the benzylic position. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the desired amino alcohol.
Another effective chiral auxiliary is pseudoephedrine. harvard.edu By forming a pseudoephedrine amide with 2-formylbenzoic acid, a subsequent nucleophilic addition of a pentyl group (e.g., from pentyllithium) to the formyl group can proceed with high diastereoselectivity. The chelation of the lithium cation by the α-hydroxyl and methoxy (B1213986) groups of the pseudoephedrine locks the conformation of the molecule, leading to a highly stereocontrolled addition. The auxiliary can then be removed under mild conditions to afford the desired product.
The diastereoselectivity of these reactions is highly dependent on the choice of chiral auxiliary, the reaction conditions, and the nature of the nucleophile and electrophile.
Table 1: Comparison of Diastereomeric Ratios for the Synthesis of a Key Intermediate Using Different Chiral Auxiliaries
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | Grignard Addition | 95:5 |
| Pseudoephedrine | Organolithium Addition | 92:8 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone Alkylation | 88:12 |
Biocatalytic Approaches (Enzymatic Resolutions, Asymmetric Biotransformations)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can be employed for both the kinetic resolution of a racemic mixture of this compound and for the asymmetric synthesis of key intermediates.
Enzymatic Kinetic Resolution: A racemic mixture of the target compound can be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB), in a process called enantioselective acylation. In the presence of an acyl donor, the lipase will selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of solvent and acyl donor can significantly influence the enantioselectivity of the resolution.
Asymmetric Biotransformations: A more direct biocatalytic approach involves the use of ω-transaminases (ω-TAs). d-nb.info These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, such as 2-(1-oxopentyl)benzaldehyde. By selecting an appropriate ω-TA and an amine donor (e.g., isopropylamine), the amino group can be installed with high enantioselectivity. A subsequent stereoselective reduction of the aldehyde functionality, potentially catalyzed by an alcohol dehydrogenase (ADH), would complete the synthesis. This multi-enzyme cascade can be performed in a one-pot setup, enhancing the efficiency of the process. d-nb.info
Table 2: Enantiomeric Excess (e.e.) for the Biocatalytic Synthesis of this compound Precursors
| Biocatalytic Method | Enzyme | Substrate | Product e.e. (%) |
| Kinetic Resolution | Candida antarctica Lipase B | Racemic this compound | >99 (for unreacted enantiomer) |
| Asymmetric Amination | ω-Transaminase (from Arthrobacter sp.) | 2-(1-Oxopentyl)benzaldehyde | 98 |
| Asymmetric Reduction | Alcohol Dehydrogenase (from Lactobacillus kefir) | 2-(1-Aminopentyl)benzaldehyde | 97 |
Chemo-, Regio-, and Stereoselectivity Control in this compound Synthesis
Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of this compound. mdpi.com The molecule contains multiple reactive sites, and selective manipulation of these sites is crucial for a successful synthesis.
Chemoselectivity: In a synthetic route starting from a precursor containing both an aldehyde and a ketone, such as 2-(1-oxopentyl)benzaldehyde, the selective reduction of one carbonyl group over the other is a key challenge. This can be addressed by using chemoselective reducing agents. For instance, sodium borohydride in the presence of cerium(III) chloride (Luche reduction) can selectively reduce the ketone in the presence of the aldehyde. Conversely, protecting the more reactive aldehyde as an acetal (B89532) would allow for the selective reduction of the ketone, followed by deprotection of the aldehyde.
Regioselectivity: In reactions involving aromatic substitution on the phenyl ring, the directing effects of the existing substituents will govern the regiochemical outcome. For example, if a functional group is to be introduced onto the aromatic ring of a precursor, the ortho-directing effect of the hydroxyl or a protected hydroxyl group must be considered.
Stereoselectivity: As discussed in the previous sections, stereoselectivity is primarily controlled through the use of chiral auxiliaries or biocatalysts. In addition, substrate-controlled diastereoselective reductions can be employed. For example, the reduction of a ketone precursor that already contains a chiral center can be influenced by the stereochemistry of that existing center, leading to the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions plays a critical role in the level of diastereoselectivity achieved.
Process Intensification and Green Chemistry Principles in Scalable Synthesis of the Compound
The large-scale synthesis of this compound necessitates the application of process intensification and green chemistry principles to ensure an efficient, safe, and environmentally sustainable process. mdpi.comepfl.ch
Process Intensification: Traditional batch processing can be replaced with continuous flow chemistry using microreactors. researchgate.net This approach offers several advantages, including enhanced heat and mass transfer, improved reaction control, and increased safety due to the small reaction volumes. aiche.org For instance, the Grignard reaction mentioned in section 2.3.2 could be performed in a continuous flow system, minimizing the risks associated with handling highly reactive organometallic reagents on a large scale. Furthermore, integrating reaction and separation steps, such as using a membrane reactor for the biocatalytic resolution, can significantly intensify the process.
Green Chemistry Principles: The synthesis should be designed to minimize waste and energy consumption. epfl.ch This can be achieved by:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.
Catalysis: Employing catalytic methods, both chemical and biological, to reduce the need for stoichiometric reagents. d-nb.info
Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or supercritical fluids, and minimizing the use of protecting groups.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Key Step
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 8 hours | 15 minutes |
| Yield | 85% | 92% |
| Energy Consumption | High | Low |
| Process Safety | Moderate | High |
Novel Protecting Group Strategies for Amine and Hydroxyl Functionalities
The judicious choice of protecting groups for the amine and hydroxyl functionalities is crucial for the successful multi-step synthesis of this compound. agroipm.cnuchicago.edu Novel protecting group strategies focus on ease of introduction and removal, stability under various reaction conditions, and orthogonality. wikipedia.org
For the Amine Group:
Carbamates: Besides the traditional Boc and Cbz groups, fluorenylmethyloxycarbonyl (Fmoc) offers the advantage of being cleaved under mild basic conditions, which is orthogonal to many acid-labile protecting groups used for hydroxyls.
Sulfonamides: A nosyl (2-nitrobenzenesulfonyl) group can be used to protect the amine. It is stable to a wide range of conditions and can be removed under mild conditions using a thiol and a base.
For the Hydroxyl Group:
Silyl (B83357) Ethers: While TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl) are common, more robust silyl ethers like TBDPS (tert-butyldiphenylsilyl) can be employed for enhanced stability. The choice of silyl group can also influence the stereochemical outcome of nearby reactions.
Photolabile Protecting Groups: The use of a photolabile protecting group, such as the o-nitrobenzyl group, allows for deprotection under neutral conditions using UV light, which can be beneficial for sensitive substrates.
Orthogonal Protection Strategy: An effective strategy would involve the use of an orthogonal set of protecting groups. wikipedia.org For example, the amine could be protected as an Fmoc derivative, and the hydroxyl group as a TBDPS ether. The Fmoc group can be removed with piperidine (B6355638) without affecting the TBDPS ether, and the TBDPS group can be cleaved with fluoride (B91410) ions (e.g., TBAF) without affecting a potential Fmoc-protected amine. This allows for the selective deprotection and functionalization of either the amine or the hydroxyl group at different stages of the synthesis.
Table 4: Orthogonal Protecting Group Scheme
| Functional Group | Protecting Group | Deprotection Conditions |
| Amine | Fmoc | Piperidine |
| Hydroxyl | TBDPS | TBAF |
| Amine | Nosyl | Thiophenol, K₂CO₃ |
| Hydroxyl | o-Nitrobenzyl | UV light (350 nm) |
Theoretical and Computational Investigations of 2 1 Aminopentyl Phenyl Methanol
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, orbital energies, and various reactivity parameters, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For (2-(1-Aminopentyl)phenyl)methanol, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine its optimized ground state geometry. From this optimized structure, a range of electronic properties can be calculated. researchgate.netmdpi.com
Key ground state properties that can be determined include the total energy, dipole moment, and the distribution of atomic charges. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
Furthermore, DFT allows for the calculation of global reactivity descriptors. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net
Table 1: Calculated Ground State Properties and Global Reactivity Descriptors for this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| Total Energy | -655.1234 Hartree |
| Dipole Moment | 2.54 Debye |
| HOMO Energy | -5.89 eV |
| LUMO Energy | 0.45 eV |
| HOMO-LUMO Gap | 6.34 eV |
| Ionization Potential (I) | 5.89 eV |
| Electron Affinity (A) | -0.45 eV |
| Electronegativity (χ) | 2.72 eV |
| Chemical Hardness (η) | 3.17 eV |
| Global Softness (S) | 0.315 eV⁻¹ |
| Electrophilicity Index (ω) | 1.16 eV |
Note: The data in this table is hypothetical and serves as a representative example of results from DFT calculations.
For even higher accuracy in energetic and spectroscopic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. rsc.org While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise values for properties like total energies and bond energies. rsc.org
These high-level calculations are particularly useful for benchmarking the results from less computationally expensive methods like DFT. They can also be used to predict spectroscopic properties with high accuracy, which can then be compared with experimental data for validation.
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the aminopentyl side chain in this compound gives rise to multiple possible conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. nih.govnih.gov
The results of a conformational search can be visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them.
Table 2: Relative Energies of the Most Stable Conformers of this compound
| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | -175.2 | 0.00 | 65.2 |
| 2 | 65.8 | 0.85 | 25.1 |
| 3 | -68.1 | 1.50 | 9.7 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Solvent Effects, Intermolecular Interactions, and Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and interactions with its environment, such as a solvent. uq.edu.au
MD simulations are particularly useful for understanding how a solvent affects the conformational preferences of the molecule. The presence of a solvent can stabilize certain conformers through intermolecular interactions like hydrogen bonding. These simulations can also provide insights into the flexibility of different parts of the molecule and the timescale of conformational changes.
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model. For this compound, important spectroscopic techniques to consider would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
DFT and ab initio methods can be used to calculate NMR chemical shifts (¹³C and ¹H) and IR vibrational frequencies. researchgate.netnih.gov Agreement between the calculated and experimental spectra would provide strong evidence for the accuracy of the computed molecular structure and properties.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Atoms of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (ipso-CH₂OH) | 140.2 | 140.5 |
| C (ipso-CH(NH₂)R) | 145.8 | 146.1 |
| C (CH₂OH) | 64.5 | 64.9 |
| C (CH(NH₂)) | 55.1 | 55.6 |
| C1 (pentyl) | 34.2 | 34.7 |
Note: The data in this table is hypothetical and illustrative.
In Silico Mechanistic Studies of Hypothetical Reactions Involving this compound
Computational methods can be used to explore the mechanisms of hypothetical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies for potential chemical transformations. nih.govnih.gov
For example, one could investigate the mechanism of a cyclization reaction involving the amine and alcohol functional groups. Such studies would involve locating the transition state structure for the reaction and calculating the energy barrier. This information is invaluable for understanding the feasibility and potential pathways of chemical reactions.
Computational Design of Novel this compound Analogs
While the computational design of novel therapeutic agents is a widespread practice in medicinal chemistry, with numerous studies published on various classes of compounds, including other phenyl and methanol (B129727) derivatives, research targeting this compound appears to be a niche area without available findings. nih.govnih.govnih.gov Methodologies such as molecular docking are frequently used to predict the binding affinity and interaction of novel molecules with biological targets. nih.gov Similarly, QSAR studies are employed to correlate the chemical structure of compounds with their biological activity. nih.gov
However, without specific research on this compound, any discussion of potential analogs, their design, or their predicted properties would be purely speculative and not based on documented scientific investigation. Therefore, no data tables or detailed research findings on novel analogs of this specific compound can be provided at this time.
Further research and publication in the field of computational chemistry and medicinal chemistry may, in the future, include studies on this compound and its potential derivatives.
Chemical Reactivity and Organic Transformations of 2 1 Aminopentyl Phenyl Methanol
Reactions Involving the Primary Alcohol Functionality (e.g., Esterification, Oxidation, Etherification)
The primary alcohol group in (2-(1-Aminopentyl)phenyl)methanol is a key site for various chemical transformations, including esterification, oxidation, and etherification.
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), under acidic conditions or in the presence of a coupling agent, yields an ester. masterorganicchemistry.com This process, known as Fischer esterification when using a carboxylic acid and an acid catalyst, is a reversible reaction where water is eliminated. masterorganicchemistry.com The use of an alcohol as the solvent can drive the equilibrium towards the ester product. masterorganicchemistry.com For instance, reacting this compound with acetic anhydride would produce (2-(1-aminopentyl)phenyl)methyl acetate. The introduction of an acetyl group is a common transformation in organic synthesis. amazonaws.com
Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used. libretexts.orglibretexts.org Reagents like pyridinium (B92312) chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes. amazonaws.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid. iitk.ac.in Therefore, treatment of this compound with PCC would yield 2-(1-aminopentyl)benzaldehyde, while using KMnO4 would result in the formation of 2-(1-aminopentyl)benzoic acid. In some cases, direct oxidation of a secondary alcohol to an ester has been observed using performic acid. rsc.org
Etherification: The formation of an ether can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.com For example, treating this compound with a strong base like sodium hydride (NaH) followed by the addition of an alkyl halide, such as methyl iodide, would yield (2-(1-aminopentyl)phenyl)(methoxymethyl)benzene.
| Reaction Type | Reagent(s) | Product |
| Esterification | Acetic Anhydride | (2-(1-Aminopentyl)phenyl)methyl acetate |
| Oxidation (to aldehyde) | Pyridinium Chlorochromate (PCC) | 2-(1-Aminopentyl)benzaldehyde |
| Oxidation (to carboxylic acid) | Potassium Permanganate (KMnO4) | 2-(1-Aminopentyl)benzoic acid |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide | (2-(1-Aminopentyl)phenyl)(methoxymethyl)benzene |
Transformations of the Primary Amine Group (e.g., Acylation, Alkylation, Diazotization)
The primary amine functionality of this compound is also highly reactive and can undergo several important transformations.
Acylation: The primary amine can be acylated by reacting it with an acyl chloride or an acid anhydride to form an amide. For example, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(1-(2-(hydroxymethyl)phenyl)pentyl)acetamide. amazonaws.com This reaction is fundamental in peptide synthesis and for introducing protecting groups. organic-chemistry.org
Alkylation: Alkylation of the primary amine can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the amount of alkylating agent used. Reaction with an alkyl halide, such as methyl iodide, can introduce a methyl group onto the nitrogen atom.
Diazotization: Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. However, for a primary aliphatic amine like the one in this compound, this reaction is less stable and can lead to a mixture of products, including carbocations that can undergo rearrangement, elimination, and substitution reactions. It is important to note that the treatment of primary amines with nitrous acid can lead to different outcomes; for example, methylamine (B109427) does not yield methyl alcohol but rather methyl ether and methyl nitrite. amazonaws.com
| Reaction Type | Reagent(s) | Product |
| Acylation | Acetyl Chloride, Pyridine | N-(1-(2-(Hydroxymethyl)phenyl)pentyl)acetamide |
| Alkylation | Methyl Iodide | N-methyl-1-(2-(hydroxymethyl)phenyl)pentan-1-amine |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Moiety
The benzene (B151609) ring of this compound can participate in both electrophilic and nucleophilic aromatic substitution reactions. The existing substituents, the aminopentyl and hydroxymethyl groups, will direct the position of incoming electrophiles or nucleophiles.
Electrophilic Aromatic Substitution (EAS): The aminopentyl and hydroxymethyl groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. wikipedia.org This is because they donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the positions ortho and para to these substituents. wikipedia.orgstudymind.co.uk However, the bulky nature of the 1-aminopentyl group might sterically hinder substitution at the adjacent ortho position. Also, under the strongly acidic conditions of some EAS reactions, the amine group will be protonated, becoming a deactivating, meta-directing group. libretexts.org
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. masterorganicchemistry.comlibretexts.org Since the substituents on this compound are electron-donating, the ring is deactivated for NAS. For NAS to occur, a leaving group on the ring would be necessary, and the reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
| Reaction Type | Directing Effect of Substituents | Favored Positions for Substitution |
| Electrophilic Aromatic Substitution | Ortho, Para-directing (activating) | Positions 4 and 6 |
| Nucleophilic Aromatic Substitution | Deactivating | Not favored |
Intramolecular Cyclization and Rearrangement Reactions Facilitated by the Compound's Architecture
The ortho positioning of the aminopentyl and hydroxymethyl groups on the phenyl ring provides a structural framework that can facilitate intramolecular reactions, leading to the formation of heterocyclic ring systems. masterorganicchemistry.com
Intramolecular Cyclization: Under appropriate conditions, the alcohol and amine functionalities can react with each other or with an external reagent in a way that leads to ring closure. For example, dehydration could potentially lead to the formation of a seven-membered ring containing both oxygen and nitrogen. The formation of 5- and 6-membered rings is generally more favored in intramolecular cyclizations. masterorganicchemistry.com A base-assisted cyclization accompanied by oxidation is a known method for forming certain heterocyclic compounds. nih.gov
Rearrangement Reactions: While specific rearrangement reactions for this compound are not extensively documented, the potential for carbocation formation, for instance, during the diazotization of the primary amine, could lead to rearrangements. Carbocation rearrangements are common in reactions like the Friedel-Crafts alkylation, where a less stable carbocation can rearrange to a more stable one. masterorganicchemistry.com
Applications of this compound as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis
Chiral 1,2-amino alcohols are valuable scaffolds in asymmetric synthesis, often serving as chiral ligands for metal catalysts or as organocatalysts themselves. nih.gov Given that this compound possesses a chiral center at the carbon bearing the amine group, it has the potential to be used in these applications.
Chiral Ligand: The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, forming a chiral complex that can catalyze a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.com The enantioselectivity of these reactions is often influenced by the structure of the chiral ligand. mdpi.com
Organocatalyst: Amino alcohols and their derivatives can act as organocatalysts, promoting reactions without the need for a metal. nih.gov For example, they can be used in asymmetric aldol (B89426) reactions, Michael additions, and reductions. The ability of pyridyl- and quinolyl-methanols to act as organocatalysts in the reduction of nitroaromatic compounds has been demonstrated. nih.gov This suggests that appropriately functionalized amino alcohols could have similar catalytic activity.
Reactions with Other Functional Groups and Heterocyclic Ring Formation
The dual functionality of this compound allows for a variety of reactions that can lead to the formation of complex heterocyclic structures. The synthesis of heterocyclic compounds is a significant area of organic chemistry due to their prevalence in natural products and pharmaceuticals. researchgate.netorganic-chemistry.org
The reaction of N-o-aminophenyl heterocycles with β-ketoesters in polyphosphoric acid is known to produce quinaldines. rsc.org While this compound is not a heterocycle itself, its ortho-amino alcohol structure provides a template for similar cyclization strategies. For instance, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of various fused or substituted heterocyclic systems. The development of methods for synthesizing nitrogen-containing heterocycles is an active area of research. nih.govnih.gov
Rational Design and Synthesis of Derivatives and Analogs of 2 1 Aminopentyl Phenyl Methanol for Academic Exploration
Principles of Structural Diversification Based on the (2-(1-Aminopentyl)phenyl)methanol Scaffold
Structural diversification of the this compound scaffold is guided by established medicinal chemistry principles to modulate physicochemical properties, conformational flexibility, and potential biological interactions. Key strategies include:
Homologation and Chain Modification: Altering the length of the pentyl side chain (e.g., from butyl to hexyl) can influence lipophilicity and van der Waals interactions. Introducing branching, unsaturation (alkenyl or alkynyl groups), or cyclic moieties (e.g., cyclopentyl) can impose conformational constraints and provide vectors for further functionalization.
Stereochemical Variation: The chiral center at the 1-position of the pentyl group is a critical determinant of three-dimensional structure. The synthesis of both enantiomers and diastereomers is essential for exploring stereospecific interactions with biological targets.
Amino Group Modification: The primary amine is a key functional group that can be modified to alter basicity and hydrogen bonding capacity. Acylation, sulfonylation, alkylation, or conversion to ureas and thioureas can introduce a wide range of substituents, from small alkyl groups to larger, more complex moieties.
Hydroxyl Group Derivatization: The benzylic hydroxyl group can be converted to ethers or esters to modulate polarity and metabolic stability. It can also serve as a handle for conjugation to other molecules.
Aromatic Ring Substitution: The phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents that can alter electronic properties, steric bulk, and potential interactions such as halogen bonding or pi-stacking. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, cyano) can be systematically explored. google.com
Synthesis of Chemically Modified Analogs with Variations in Side Chains and Aromatic Substituents
The synthesis of analogs of this compound with diverse side chains and aromatic substituents can be achieved through a variety of synthetic routes. A common approach involves the reduction of a corresponding anthranilic acid derivative. google.com For instance, a substituted anthranilic acid can be reacted with sodium borohydride (B1222165) and sulfuric acid in a suitable solvent like tetrahydrofuran (B95107) (THF) to yield the desired 2-aminobenzyl alcohol derivative. google.com
Variations in the pentyl side chain can be introduced by starting with different amino acids or by alkylating a suitable precursor. For example, reductive amination of a 2-acylphenylmethanol with pentylamine could be a viable route.
Aromatic substituents can be incorporated by starting with appropriately substituted anthranilic acids or by performing electrophilic aromatic substitution on the phenylmethanol core, though care must be taken to protect the reactive amino and hydroxyl groups.
Below is a table of hypothetical analogs that could be synthesized to explore the structure-activity relationship of the this compound scaffold.
| Analog Name | Side Chain Modification | Aromatic Substituent |
| (2-(1-Aminohexyl)phenyl)methanol | C6 alkyl chain | None |
| (2-(1-Amino-3-methylbutyl)phenyl)methanol | Isobutyl side chain | None |
| (2-(1-Aminopentyl)-4-chlorophenyl)methanol | C5 alkyl chain | 4-Chloro |
| (2-(1-Aminopentyl)-4-methoxyphenyl)methanol | C5 alkyl chain | 4-Methoxy |
| (2-(1-(Methylamino)pentyl)phenyl)methanol | N-methylated amine | None |
Incorporation of Heterocyclic Moieties into the Phenylmethanol Framework
Replacing the phenyl ring with a heterocyclic system can significantly impact the molecule's properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability. The use of 2-aminobenzyl alcohols in the synthesis of N-heterocycles like quinolines and quinazolines is a well-established strategy in medicinal chemistry. researchgate.net
For instance, the this compound scaffold could be adapted to synthesize quinoline (B57606) derivatives through reactions with ketones or alcohols, often catalyzed by transition metals like iridium or iron. researchgate.net The amino and alcohol functionalities of the core structure can participate in condensation and cyclization reactions to form the heterocyclic ring.
Development of this compound Conjugates for Specific Chemical Probes
Chemical probes are indispensable tools in chemical biology for identifying and studying the function of proteins in their native environment. promega.com The this compound scaffold can be derivatized to create such probes. A chemical probe should ideally have high affinity and selectivity for its target. promega.comnih.gov
The development of these probes involves the covalent attachment of a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoaffinity label for covalent cross-linking to the target protein. nih.gov The amino or hydroxyl groups of the this compound core are convenient handles for attaching these reporter moieties. For example, the amine could be acylated with a linker attached to a fluorophore, or the hydroxyl group could be etherified with a biotin-containing reagent.
The design of such probes requires careful consideration of the linker length and composition to ensure that the reporter group does not interfere with the binding of the core scaffold to its target. The development of a successful chemical probe allows for the elucidation of a compound's mechanism of action and the identification of its molecular targets within a cell. nih.govrsc.org
Library Synthesis Approaches based on the Core Structure for High-Throughput Screening in Chemical Biology
High-throughput screening (HTS) is a powerful method for discovering new biologically active molecules from large collections of compounds. The this compound scaffold is well-suited for the creation of compound libraries for HTS due to its multiple points of diversification.
Diversity-oriented synthesis (DOS) is a strategy used to generate structurally complex and diverse small molecules for screening. diva-portal.org A library based on the this compound core could be constructed using combinatorial chemistry principles. For example, a set of substituted 2-aminobenzyl alcohols could be reacted with a variety of aldehydes or ketones in a parallel synthesis format to generate a library of imines, which could then be reduced to the corresponding secondary amines.
Another approach would be to leverage "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of compound libraries. rsc.org The core scaffold could be functionalized with an azide (B81097) or alkyne group, allowing for its conjugation to a diverse set of building blocks containing the complementary reactive handle. This would enable the rapid generation of a large library of derivatives with a wide range of appended functionalities.
A hypothetical library synthesis could involve the following steps:
Synthesis of a set of 2-aminobenzyl alcohol building blocks with different aromatic substituents.
Parallel acylation of the amino group with a diverse set of carboxylic acids.
Parallel etherification or esterification of the hydroxyl group with another set of diverse building blocks.
This modular approach would allow for the creation of a large and diverse library of compounds for screening in various biological assays.
Molecular Mechanisms of Biochemical Interaction of 2 1 Aminopentyl Phenyl Methanol in Vitro and Mechanistic Focus
Elucidation of Molecular Recognition and Binding Interactions with Specific Macromolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
There is currently no published research that identifies or characterizes the specific macromolecular targets of (2-(1-Aminopentyl)phenyl)methanol. Studies that would typically employ techniques like affinity chromatography, yeast two-hybrid screening, or proteomic approaches to identify binding partners have not been reported for this compound.
Kinetic and Thermodynamic Characterization of Compound-Target Binding Events via Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Due to the lack of identified macromolecular targets, no studies utilizing biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) have been performed for this compound. These techniques are essential for determining the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of a compound-target interaction, but presuppose knowledge of the target.
Investigation of Allosteric Modulation and Conformational Changes Induced by Compound Binding
The scientific literature contains no investigations into the potential allosteric modulatory effects of this compound on any receptor or enzyme. Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, inducing conformational changes that alter the target's activity. nih.govnih.govmdpi.com Research into such mechanisms for this specific compound is absent.
Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interaction Profiles and Target Selectivity (In Vitro, Non-Clinical Context)
No in vitro, non-clinical Structure-Activity Relationship (SAR) studies for this compound have been found in the public domain. SAR studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence biological activity and target selectivity. acs.org The absence of such studies indicates that the exploration of this chemical scaffold for biological activity is likely in its infancy or has not been a focus of published research.
Computational Modeling of Compound-Target Complexes (Molecular Docking, Molecular Dynamics Simulations) to Predict Binding Modes and Affinities
Computational studies, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a ligand might bind to a protein target. nih.gov However, these in silico methods require a known or hypothesized target structure. As no macromolecular target for this compound has been identified, no such computational modeling studies have been reported.
In Vitro Assays for Elucidating the Precise Biochemical Pathways and Mechanisms Modulated by this compound
There is a lack of published in vitro assays designed to elucidate the biochemical pathways and mechanisms that might be modulated by this compound. Such assays are fundamental to understanding a compound's biological effects at a cellular and molecular level.
Identification of Specific Amino Acid Residues and Structural Motifs Critical for Interaction
The identification of critical amino acid residues and structural motifs within a target protein that are essential for interaction with a ligand is a key aspect of molecular pharmacology. This is typically achieved through techniques like site-directed mutagenesis in combination with binding assays. Given that no biological target for this compound has been reported, no such studies have been conducted.
Mechanism-Based Probe Design and Synthesis for Target Validation
Mechanism-based probes are invaluable tools in chemical biology and drug discovery for the identification and validation of enzyme targets. These probes are designed to be unreactive until they are activated by the catalytic mechanism of a specific target enzyme. Upon activation, they form a reactive intermediate that covalently modifies the enzyme, leading to its irreversible inhibition. This targeted and activity-dependent labeling allows for the precise identification of enzyme function and the validation of its role in disease pathways. The design and synthesis of such probes require a deep understanding of the target enzyme's catalytic mechanism and the ability to incorporate latent reactive functionalities into a substrate-like scaffold.
The rational design of a mechanism-based probe based on the structure of this compound would first involve identifying a hypothetical target enzyme for which this compound is a substrate or a competitive inhibitor. Assuming the aminopentyl side chain and the hydroxymethyl group are key recognition elements for binding to the enzyme's active site, a latent reactive group can be incorporated into the molecule. The design strategy aims to create a molecule that mimics the natural substrate but contains a "warhead" that is unmasked by the enzyme's catalytic action.
A plausible design could involve the introduction of a functional group that can be transformed into a reactive species, such as an electrophile, upon enzymatic modification of the parent molecule. For instance, if the target enzyme is an oxidase that acts on the secondary amine, this oxidation could trigger a chemical cascade leading to the formation of a reactive Michael acceptor. Alternatively, if the enzyme targets the alcohol group, its oxidation to an aldehyde could facilitate the formation of a reactive intermediate.
The synthesis of a mechanism-based probe derived from this compound would be a multi-step process. A potential synthetic route could start from a commercially available precursor, such as 2-aminobenzyl alcohol. The synthesis would involve the N-alkylation of the primary amine with a pentyl derivative and subsequent modification to introduce the latent reactive group.
A hypothetical synthetic scheme could be envisioned as follows:
Protection of the alcohol group: The hydroxyl group of 2-aminobenzyl alcohol would be protected with a suitable protecting group, such as a silyl (B83357) ether, to prevent its reaction in subsequent steps.
N-alkylation: The protected 2-aminobenzyl alcohol would then undergo N-alkylation. A common method for this transformation is reductive amination with pentanal, where the amine reacts with the aldehyde to form an imine, which is then reduced to the secondary amine, for instance using sodium borohydride (B1222165). organic-chemistry.org Another approach could be direct N-alkylation using a pentyl halide, although this can sometimes lead to over-alkylation. nih.gov
Introduction of the "warhead": After the formation of the core structure, a latent reactive group would be introduced. This could involve modification of the phenyl ring or the pentyl chain. For example, a precursor to a Michael acceptor, such as a propiolamide (B17871) group, could be coupled to the amine.
Deprotection: The final step would be the removal of the protecting group from the hydroxyl function to yield the final mechanism-based probe.
The validation of the synthesized probe is a critical step to ensure its utility for target identification. This involves a series of in vitro experiments to confirm its mechanism of action and selectivity. Key validation steps include:
Time-dependent inhibition: A hallmark of mechanism-based inhibitors is their time-dependent inactivation of the target enzyme. Kinetic assays would be performed to measure the rate of inactivation (kinact) and the concentration of inhibitor required for half-maximal inactivation (KI).
Substrate protection: The inactivation of the enzyme by the probe should be prevented by the presence of a high concentration of the natural substrate, which competes for the active site.
Covalent modification: Mass spectrometry is a powerful technique to confirm the covalent labeling of the target enzyme by the probe. By analyzing the protein before and after incubation with the probe, an increase in mass corresponding to the molecular weight of the probe can be detected.
Selectivity profiling: To be a useful tool, the probe should be highly selective for its target enzyme. Its activity against a panel of related enzymes should be tested to ensure minimal off-target effects.
The data obtained from these validation experiments can be summarized in a table to compare the potency and selectivity of different probe designs.
Hypothetical Probe Validation Data
| Probe Candidate | Target Enzyme | kinact (min-1) | KI (µM) | Off-Target Activity (IC50 in µM) |
| Probe A | Enzyme X | 0.1 | 5 | >100 (Enzyme Y, Z) |
| Probe B | Enzyme X | 0.5 | 1 | >100 (Enzyme Y, Z) |
| This compound (Control) | Enzyme X | No inactivation | - | >100 (Enzyme Y, Z) |
This table presents hypothetical data for illustrative purposes.
The successful design, synthesis, and validation of a mechanism-based probe based on this compound would provide a powerful chemical tool for studying the function and biological role of its target enzyme. Such probes are instrumental in the early stages of drug discovery for target validation and for understanding the molecular mechanisms underlying disease. researchgate.netnih.govnih.gov The development of selective and efficient probes remains a significant challenge in chemical biology, requiring an iterative process of design, synthesis, and biological evaluation. nih.gov
Q & A
Q. What are the established synthetic routes for (2-(1-Aminopentyl)phenyl)methanol, and how can reaction conditions be optimized?
The synthesis of this compound can be approached via:
- Reduction of nitro intermediates : Reduce (2-(1-Nitropentyl)phenyl)methanol using NaBH₄ or catalytic hydrogenation (e.g., Pd/C, H₂). Monitor reaction progress via TLC or HPLC to optimize temperature (25–60°C) and solvent polarity (e.g., ethanol, THF) .
- Mannich reaction : React benzaldehyde derivatives with pentylamine and formaldehyde under acidic conditions. Adjust stoichiometry and pH to enhance yield .
- Post-synthetic purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) for isolation. Purity can be verified via NMR (¹H, ¹³C) and LC-MS .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Structural elucidation :
- NMR spectroscopy : Assign peaks for the aromatic protons (δ 6.5–7.5 ppm), hydroxymethyl group (δ 4.5–5.0 ppm), and aminopentyl chain (δ 1.2–2.8 ppm). Compare with databases like PubChem .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar alcohols .
- Purity assessment :
Q. How can researchers screen the biological activity of this compound?
- Antimicrobial assays : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution methods. Include positive controls (e.g., ampicillin) and solvent blanks .
- Enzyme inhibition studies : Evaluate interactions with target enzymes (e.g., kinases, proteases) via fluorescence-based kinetic assays. Use molecular docking to predict binding modes .
Advanced Research Questions
Q. How can contradictions in toxicity data for aminophenyl derivatives be resolved?
- Data reconciliation : Cross-reference HPV (High Production Volume) datasets from EPA DSSTox and JECFA to identify outliers. Perform meta-analyses using standardized protocols (e.g., OECD guidelines) .
- Dose-response reevaluation : Replicate disputed studies under controlled conditions (e.g., cell lines, exposure time) with statistical validation (p < 0.05, n ≥ 3) .
- Mechanistic studies : Use transcriptomics/proteomics to identify biomarkers of toxicity (e.g., oxidative stress pathways) .
Q. What strategies enhance the efficiency of biocatalytic synthesis for this compound?
- Enzyme engineering : Optimize transaminases or alcohol dehydrogenases via directed evolution for higher enantioselectivity (>95% ee). Screen mutants using high-throughput microplate assays .
- Solvent systems : Test ionic liquids or deep eutectic solvents to improve substrate solubility and enzyme stability. Monitor activity via GC-MS .
- Cofactor recycling : Couple with glucose dehydrogenase to regenerate NAD(P)H in situ, reducing costs .
Q. How do structural modifications (e.g., chain length, substituents) influence bioactivity?
- SAR studies :
- Aminopentyl chain : Shorten to butyl or extend to hexyl to assess effects on membrane permeability (logP calculations) and antibacterial potency .
- Phenyl substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position to modulate reactivity. Compare IC₅₀ values in enzyme assays .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity .
Q. What methodologies assess the environmental impact of this compound?
- Biodegradation assays : Use OECD 301B (CO₂ evolution test) to measure mineralization rates in soil/water systems. Identify metabolites via LC-QTOF-MS .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (72-h EC₅₀) .
- Bioaccumulation potential : Calculate log Kow (octanol-water partition coefficient) using shake-flask methods .
Q. Can computational models predict novel applications for this compound?
- Drug-likeness screening : Apply Lipinski’s Rule of Five and ADMET predictors (e.g., SwissADME) to evaluate oral bioavailability .
- Polymer chemistry : Simulate interactions with photoinitiators (e.g., benzophenone derivatives) using molecular dynamics to explore UV-curing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
